![molecular formula C12H10N2O3 B492969 2-[(4-Nitrophenoxy)methyl]pyridine CAS No. 145654-42-8](/img/structure/B492969.png)

2-[(4-Nitrophenoxy)methyl]pyridine

Vue d'ensemble

Description

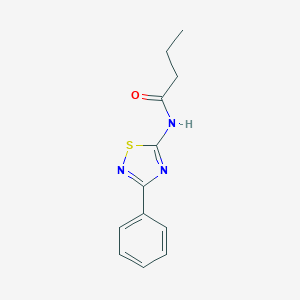

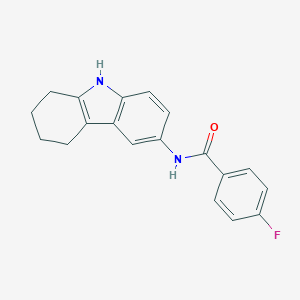

“2-[(4-Nitrophenoxy)methyl]pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular formula of C12H9ClN2O3 and a molecular weight of 264.66 .

Synthesis Analysis

The synthesis of similar compounds often involves the use of sulfonyl chlorides in the presence of pyridine, which results in the formation of undesired pyridinium salts . A more efficient method involves the use of an aqueous base with a water-miscible solvent . This strategy supports a wide range of starting materials and is environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring attached to a nitrophenol group via a methylene bridge . The InChI code for this compound is 1S/C12H9ClN2O3/c13-11-7-10 (15 (16)17)4-5-12 (11)18-8-9-3-1-2-6-14-9/h1-7H,8H2 .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Kinetics and Mechanism in Pyridinolysis

A study investigated the kinetics and mechanism of reactions involving substituted pyridines, similar to the compound of interest, providing insights into their reactivity and potential applications in chemical synthesis (Castro, Aliaga, & Santos, 2004).

Nitration of Pyridine-N-oxide Derivatives

Research on the nitration of derivatives of pyridine-N-oxide, including those with nitro groups, offers understanding of the chemical behavior of such compounds, which is crucial for their application in synthesis and material science (Hertog, Kolder, & Combe, 2010).

Development of Novel Fluorescent Polyimides

A novel pyridine-containing aromatic diamine monomer was synthesized and used to create polyimides, demonstrating the potential of pyridine derivatives in the development of new materials with specific properties like fluorescence and thermal stability (Huang et al., 2012).

Application in Bioimaging

An iridium(III) complex, including a pyridine derivative, was designed for sensing hypochlorous acid, showcasing the applicability of such compounds in bioimaging and sensor development (Lu & Nabeshima, 2014).

Synthesis of Polyimides with Pyridine Moieties

The synthesis of novel polyimides from pyridine-containing monomers highlights the role of these compounds in creating materials with desirable mechanical and thermal properties (Wang et al., 2006).

Synthesis and Molecular Structure Analysis

Studies on the synthesis and structure of pyridine derivatives, including nitro-substituted ones, contribute to understanding their potential in drug development and material science (Volkov et al., 2007).

Colorimetric Detection in Chemical Sensing

A compound synthesized using a similar methodology was used as a chromogenic receptor for ions, demonstrating the utility of pyridine derivatives in constructing colorimetric sensors (Bhattacharyya et al., 2017).

Induction of Cytochrome Enzymes

Pyridine derivatives have been shown to induce cytochrome P450 enzymes in rat liver, indicating their potential role in studying drug metabolism and toxicity (Murray et al., 1997).

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

The future directions for “2-[(4-Nitrophenoxy)methyl]pyridine” could involve further exploration of its potential biological activities. For instance, similar pyridine derivatives have been studied for their antimicrobial properties . Additionally, the optimization of synthesis methods could also be a focus, as current methods can result in the formation of undesired byproducts .

Propriétés

IUPAC Name |

2-[(4-nitrophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-14(16)11-4-6-12(7-5-11)17-9-10-3-1-2-8-13-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTWAVBPNFMQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

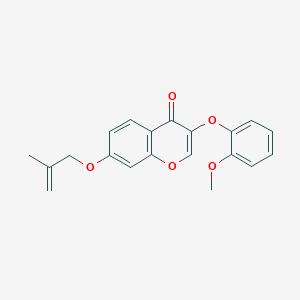

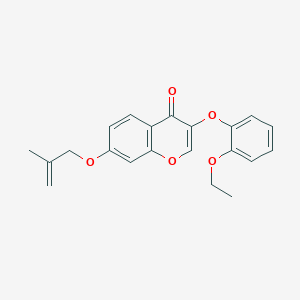

![3-(2-ethoxyphenoxy)-7-[(3-methyl-2-butenyl)oxy]-4H-chromen-4-one](/img/structure/B492888.png)

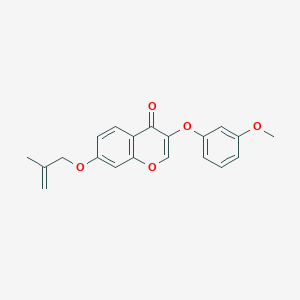

![methyl 4-[(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B492900.png)

![propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B492901.png)